molecular formula C5H6N4O3S B12905040 2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide CAS No. 90850-30-9

2-(5-Nitrofuran-2-yl)hydrazine-1-carbothioamide

Cat. No.: B12905040
CAS No.: 90850-30-9
M. Wt: 202.19 g/mol
InChI Key: PWHFMNHHDUSFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions . The reaction is carried out in refluxing ethanol, leading to the formation of the desired product . The reaction conditions are crucial to ensure high yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for 2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrofuran-2-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl-containing nitrofurans, while reduction can yield amine derivatives .

Properties

CAS No.

90850-30-9

Molecular Formula

C5H6N4O3S

Molecular Weight

202.19 g/mol

IUPAC Name

[(5-nitrofuran-2-yl)amino]thiourea

InChI

InChI=1S/C5H6N4O3S/c6-5(13)8-7-3-1-2-4(12-3)9(10)11/h1-2,7H,(H3,6,8,13)

InChI Key

PWHFMNHHDUSFJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])NNC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.